molecular formula C14H11NO B1296749 Acridin-9-ylmethanol CAS No. 35426-11-0

Acridin-9-ylmethanol

Cat. No. B1296749
CAS RN: 35426-11-0
M. Wt: 209.24 g/mol
InChI Key: YUZUPQZNFZWBSR-UHFFFAOYSA-N
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Description

Acridin-9-ylmethanol is an organic compound with the formula C14H11NO . It falls under the category of Alcohols, Phenols, Phenol Alcohols in Organic Chemistry .


Synthesis Analysis

A series of carboxylic acids including amino acids were protected as their corresponding fluorescent ester conjugates by coupling with an environment sensitive fluorophore 9-methylacridine . The synthesis of novel analogue (Z)-N-(4-((2-(dimethylamino)-4a,10a-dihydrooxazolo[4,5-b]acridin-10(5H)-ylidene)amino)-3-methoxyphenyl)methanesulfonamide, 97 began with 2-chlorobenzo[d]oxazole, 89. After treating 89 with dimethyl amine, N,N -dimethylbenzo[d]oxazol-2-amine, 90 was produced .


Molecular Structure Analysis

The molecular structure of Acridin-9-ylmethanol is characterized by its semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .


Chemical Reactions Analysis

Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications . The reaction of (1H-benzo[d]imidazol-2-yl)methanamine, 174 or the compound 175 with appropriate 9-aminoacridine derivatives produced the series of products 176 a-l and 177 a-d .


Physical And Chemical Properties Analysis

Acridin-9-ylmethanol has a molecular weight of 209.24300 and a LogP value of 2.88030 . Its physical and chemical properties are attributed to its semi-planar heterocyclic structure .

Scientific Research Applications

1. Photochemistry and Photoprotection

  • Acridin-9-ylmethoxycarbonyl (Amoc) as a photochemically removable protecting group for alcohols has been synthesized. This compound demonstrates efficient photolysis under UV light, making it useful in photochemical applications (Zhuang et al., 2006).

2. Anticancer Research

  • Acridine derivatives have been found to interfere with DNA synthesis and inhibit topoisomerase II. Some acridin-9-ylmethyl-thiazolidine derivatives have shown potent anticancer activity against various tumor cell lines (Pitta et al., 2013).
  • Research on the acridin-9-yl moiety transfer suggests its potential role in modifying the hydrophobic core of prion protein aggregates, implicating its use in prion disease treatments (Šebestík et al., 2006).

3. DNA Interaction and Binding Studies

  • Novel acridine-thiosemicarbazone derivatives have been synthesized, showing high affinity to DNA base pairs and diverse antiproliferative activities. These studies guide the development of ligands with improved DNA-binding or antiproliferative properties (Almeida et al., 2015).

4. Computational Chemistry in Chemical Phenomena

  • Computational chemistry methods have been used to study the mechanism of spontaneous cyclization of Acridin-9-ylmethyl thioureas, providing insights into reaction mechanisms and molecular dynamics (Ivan, 2005).

5. Photophysical Studies

  • 9-Aminoacridine derivatives have been synthesized and studied for their photophysical properties, demonstrating their sensitivity towards various micellar environments, which can be useful in understanding organized systems (Alok, 2018).

6. Photosensitization in Cancer Treatment

  • 9-Phenyl acridine has been found to exhibit antitumor activity and acts as a photosensitizer with UVA radiation, potentially useful in photodynamic therapy (Hansda et al., 2020).

7. Drug Delivery Systems

  • Acridin-9-methanol nanoparticles have been used as a drug delivery system for anticancer drugs, demonstrating efficient photoregulated drug release and potential in targeted intracellular controlled drug release (Jana et al., 2013).

8. Tautomerism and Spectroscopic Properties

  • Studies on tautomerism of N-substituted acridin-9-amines provide insights into their physicochemical characteristics and potential applications in medicine as anticancer and antibacterial drugs (Krzymiński et al., 2020).

9. Assessment of Antitumor Candidates

  • Research on the pharmacokinetics and tissue distribution of acridine derivatives like AC04 in animal models provides valuable information for their development as antitumor candidates (Pigatto et al., 2012).

10. Brain Distribution and Glioma Treatment

  • 9-Amino acridine compounds have shown potential in treating malignant glioma by penetrating the blood-brain barrier and demonstrating efficacy in glioma-bearing mice models (Teitelbaum et al., 2012).

Safety And Hazards

Acridin-9-ylmethanol may cause an allergic skin reaction and serious eye irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Future research directions may include the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . Another direction could be the optimization of RISC and radiation processes to boost luminescence efficiency .

properties

IUPAC Name

acridin-9-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZUPQZNFZWBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311331
Record name acridin-9-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acridin-9-ylmethanol

CAS RN

35426-11-0
Record name 9-Acridinemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name acridin-9-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Jana, B Saha, S Karthik, S Barman, M Ikbal… - Photochemical & …, 2013 - Springer
… After completion of photolysis, the solvent was removed under vacuum and the photoproducts acridin-9-ylmethanol and the corresponding carboxylic acid were isolated by column …
Number of citations: 17 link.springer.com
M Jahdi, EN Nxumalo, SD Mhlanga, M Orlandi… - Materials Science in …, 2023 - Elsevier
… generate acridin-9-ylmethanol (IV) at m/z = 210.09. Furthermore, the acridin-9-ylmethanol (IV… + OH 2 –OH) which has been lost by acridin-9-ylmethanol (IV) to form an intermediate (III) at …
Number of citations: 2 www.sciencedirect.com
DIH Maier, BCB Bezuidenhoudt… - Beilstein Journal of …, 2023 - beilstein-journals.org
… In 1960, Bergmann and Rabinovitz [43] reported a simple ring expansion of acridin-9-ylmethanol (23) to 1a in good yield (80%) by heating 23 in polyphosphoric acid (Scheme 5). …
Number of citations: 6 www.beilstein-journals.org

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